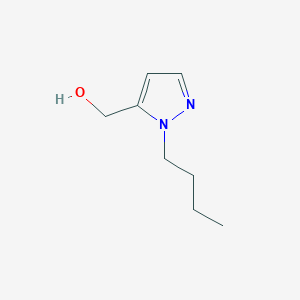

(2-Butyl-2H-pyrazol-3-yl)-methanol

Beschreibung

Significance of Pyrazole (B372694) Core Structures in Contemporary Chemical Research

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials science. mdpi.comresearchgate.net This heterocyclic scaffold is not a common occurrence in natural products, yet its synthetic derivatives are prevalent in a multitude of applications, from pharmaceuticals to agrochemicals. mdpi.com The unique electronic configuration of the pyrazole ring, featuring both a pyrrole-type and a pyridine-type nitrogen atom, imparts it with distinct chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. sigmaaldrich.comnih.gov This amphoteric nature is a significant advantage in drug design, allowing for diverse interactions with biological targets. sigmaaldrich.com

The structural versatility of the pyrazole core allows for the introduction of various functional groups, leading to a vast library of derivatives with a wide spectrum of biological activities. sigmaaldrich.comindiamart.com Consequently, pyrazole-containing compounds have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents. researchgate.netsigmaaldrich.com The stability of the pyrazole ring to metabolic degradation further enhances its appeal as a privileged scaffold in drug discovery. nih.gov Beyond medicine, pyrazole derivatives are integral to the development of novel materials, including polymers and fluorescent probes. nih.govmdpi.com

Contextualization of Functionalized Pyrazole Scaffolds in Organic Synthesis

The synthesis and functionalization of pyrazole scaffolds are pivotal areas of research in organic chemistry. The construction of the pyrazole ring is most commonly achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com This method offers a high degree of flexibility, allowing for the introduction of substituents on both the pyrazole ring and the N-1 position.

Functionalized pyrazoles serve as versatile building blocks for the synthesis of more complex heterocyclic systems. mdpi.com The presence of reactive sites on the pyrazole ring enables a variety of chemical transformations, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. bldpharm.com For instance, the presence of a hydroxylmethyl group, as in (2-Butyl-2H-pyrazol-3-yl)-methanol, provides a handle for further synthetic modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to ethers and esters. The synthesis of pyrazole-based methanol (B129727) derivatives can be achieved through methods such as the reduction of a corresponding pyrazole-4-carbaldehyde using a reducing agent like sodium borohydride (B1222165) in methanol. mdpi.com

Specific Research Focus on this compound within Heterocyclic Chemistry

While extensive research has been dedicated to the broader family of pyrazole derivatives, specific investigations into this compound are more limited. This particular compound is characterized by a butyl group at the N-2 position of the pyrazole ring and a methanol group at the C-3 position. The butyl substituent imparts a degree of lipophilicity to the molecule, which can influence its solubility and biological activity.

The primary focus of research on this compound appears to be its availability as a building block for chemical synthesis. Commercial suppliers offer this compound, indicating its utility in the synthesis of more complex molecules. Although detailed academic studies on its specific reactivity and applications are not widely published, its structural motifs suggest potential for further derivatization and exploration in various fields of chemical research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O | |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 1431365-40-0 | |

| Physical Form | Solid | |

| SMILES String | OCC1=CC=NN1CCCC | |

| InChI Key | KXLLSVQJOWVWIO-UHFFFAOYSA-N |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-butylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,11H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLLSVQJOWVWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butyl 2h Pyrazol 3 Yl Methanol and Its Structural Analogues

Direct Synthesis Approaches to the Pyrazole (B372694) Ring System

The direct synthesis of the pyrazole ring is a cornerstone of preparing (2-Butyl-2H-pyrazol-3-yl)-methanol and related compounds. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation Reactions of Precursors

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction. mdpi.com This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov In the context of synthesizing this compound, this would involve butylhydrazine (B1329735) as the hydrazine component.

The Knorr pyrazole synthesis, a classic example of this reaction type, utilizes the condensation of a β-diketone with a hydrazine. nih.govbeilstein-journals.org Variations of this method can employ α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. mdpi.comnih.gov For instance, the reaction of an appropriate α,β-unsaturated aldehyde or ketone with butylhydrazine would be a key step.

Another important set of precursors are β-enaminones and α,β-alkynic aldehydes or ketones. mdpi.com The reaction of these compounds with hydrazines provides a direct route to substituted pyrazoles. mdpi.commdpi.com However, a significant challenge in these reactions, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.comnih.gov

Functional Group Interconversions Leading to the Methanol (B129727) Moiety

Once the pyrazole ring is formed, the introduction of the methanol group at the 3-position is typically achieved through functional group interconversion. A common strategy involves the reduction of a corresponding pyrazole-3-carboxylic acid or its ester derivative. This precursor can be synthesized through various methods, including the use of β-ketoesters in the initial cyclocondensation. beilstein-journals.org

Alternatively, a formyl group at the 3-position can be reduced to the hydroxymethyl group. The formylpyrazole can be obtained through various formylation reactions of the pyrazole ring.

Multicomponent Reaction Strategies in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.org These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov

Several MCRs for pyrazole synthesis have been developed. A common strategy involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. nih.govbeilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can directly lead to highly substituted pyrazoles. beilstein-journals.org Shen and colleagues have utilized Yb(PFO)3 as a catalyst for the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

Another MCR approach involves the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, providing a sustainable route to pyrazole derivatives. longdom.org The versatility of MCRs allows for the incorporation of diverse substituents, making it a valuable strategy for creating libraries of structural analogues of this compound.

Regioselective and Stereoselective Control in Synthetic Pathways

Controlling the regioselectivity of the pyrazole ring formation is a critical aspect, especially when using unsymmetrical precursors and substituted hydrazines. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine like butylhydrazine can lead to two possible regioisomers. mdpi.comnih.gov The regiochemical outcome is often influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine. mdpi.com

To achieve regioselective synthesis, various strategies have been developed. One approach is the use of precursors where the regiochemistry is pre-determined, such as α,β-unsaturated ketones with a leaving group at the β-position. mdpi.com Another strategy involves the use of specific catalysts or reaction conditions that favor the formation of one regioisomer over the other. For instance, Raw and Turner established a one-pot preparation of triply substituted pyrazoles with regioselectivity by reacting methylhydrazine and ethyl formate (B1220265) to generate 1-formyl-1-methylhydrazine in situ, which then reacts with a β-ketoester. nih.govbeilstein-journals.org Furthermore, systematic studies on the N-substitution of 3-substituted pyrazoles have shown that regioselective N1-alkylation can be achieved using K2CO3 in DMSO, with steric effects playing a significant role. acs.org

While stereoselectivity is not a primary concern for the synthesis of the aromatic pyrazole ring itself, it becomes important when considering the synthesis of related dihydropyrazole (pyrazoline) intermediates or when chiral centers are present in the substituents.

Application of Catalytic Methods for Enhanced Synthesis

Catalysis plays a crucial role in modern pyrazole synthesis, offering enhanced reaction rates, milder conditions, and improved selectivity. mdpi.com A wide range of catalysts, including transition metals, Lewis acids, and organocatalysts, have been employed.

Transition metal catalysts, such as those based on palladium, copper, rhodium, and iron, have been used in various pyrazole syntheses. mdpi.comorganic-chemistry.org For example, copper-catalyzed reactions have been used for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones and for the coupling of arylboronic acids with a protected diimide to form hydrazine precursors in situ. nih.govorganic-chemistry.org Rhodium has been used to catalyze the addition-cyclization of hydrazines with alkynes. organic-chemistry.org Iron-catalyzed reactions of diarylhydrazones and vicinal diols have also been reported for the regioselective synthesis of substituted pyrazoles. organic-chemistry.org

Lewis acids, such as Yb(PFO)3, can catalyze multicomponent reactions for pyrazole synthesis. beilstein-journals.org Brønsted acids are also commonly used in classical cyclocondensation reactions. google.com Furthermore, the use of heterogeneous catalysts is gaining traction as they can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net For instance, nano SiO2 and magnetic Fe3O4 nanoparticles have been used as catalysts in the synthesis of pyranopyrazoles. rsc.org

Principles of Sustainable Chemistry in Synthetic Pathway Design

The principles of sustainable or "green" chemistry are increasingly being integrated into the design of synthetic routes for pyrazoles. nih.govbenthamdirect.com This involves the use of environmentally benign solvents, renewable starting materials, energy-efficient processes, and the reduction of waste. thieme-connect.com

A key aspect of green pyrazole synthesis is the use of alternative reaction media, with water being a particularly attractive solvent. thieme-connect.com Several synthetic methods for pyrazoles have been developed in aqueous media, sometimes in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.com Solvent-free reaction conditions, often in combination with microwave or ultrasonic irradiation, represent another green approach. benthamdirect.comtandfonline.com

Chemical Transformations and Reactivity Profile of 2 Butyl 2h Pyrazol 3 Yl Methanol

Reactions Involving the Primary Alcohol Group (–CH2OH)

The primary alcohol group is a versatile functional handle that can undergo a variety of transformations, including esterification, etherification, oxidation, and substitution reactions. These reactions are fundamental in modifying the structure and properties of the molecule for various applications.

Esterification and Etherification Reactions

The hydroxyl group of (2-Butyl-2H-pyrazol-3-yl)-methanol can be readily converted into esters and ethers, which are common strategies for protecting the alcohol functionality or for introducing new molecular fragments.

Esterification: In a typical esterification reaction, this compound can be reacted with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid catalyst or a coupling agent. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification: Etherification can be achieved through various methods, such as the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagents & Conditions | Product |

| Esterification | Acetic Anhydride, Pyridine, Room Temperature | (2-Butyl-2H-pyrazol-3-yl)methyl acetate |

| Etherification | 1. Sodium Hydride, THF2. Methyl Iodide | 3-(Methoxymethyl)-2-butyl-2H-pyrazole |

Oxidation Reactions

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of the oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), selectively oxidize the primary alcohol to an aldehyde, (2-Butyl-2H-pyrazol-3-yl)carbaldehyde, without further oxidation. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, (2-Butyl-2H-pyrazol-3-yl)carboxylic acid. chemguide.co.uklibretexts.org

| Product | Oxidizing Agent | Conditions |

| (2-Butyl-2H-pyrazol-3-yl)carbaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| (2-Butyl-2H-pyrazol-3-yl)carboxylic acid | Potassium Permanganate (KMnO4) | Basic solution, heat |

Substitution Reactions (e.g., Halogenation)

The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution reactions. Common reagents for this transformation include thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination. masterorganicchemistry.comchadsprep.comlibretexts.orglibretexts.org These reactions typically proceed via the formation of a good leaving group, facilitating the displacement by the halide ion. For example, reaction with thionyl chloride in an inert solvent would yield 3-(chloromethyl)-2-butyl-2H-pyrazole. masterorganicchemistry.comchadsprep.comlibretexts.org

| Halogenating Agent | Product |

| Thionyl Chloride (SOCl2) | 3-(Chloromethyl)-2-butyl-2H-pyrazole |

| Phosphorus Tribromide (PBr3) | 3-(Bromomethyl)-2-butyl-2H-pyrazole |

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring. The N-butyl group at the N-2 position and the hydroxymethyl group at the C-3 position significantly impact the electronic properties and steric accessibility of the ring.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uci.edumasterorganicchemistry.comyoutube.com In pyrazoles, the position of electrophilic attack is directed by the substituents on the ring. For 2-substituted pyrazoles, electrophilic substitution generally occurs at the C-4 position, which is the most electron-rich and sterically accessible position. nih.govresearchgate.net The N-butyl group is an electron-donating group, which further activates the pyrazole ring towards electrophilic attack. The hydroxymethyl group at C-3 has a minor influence on the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO3/H2SO4 | (2-Butyl-4-nitro-2H-pyrazol-3-yl)-methanol |

| Bromination | Br2/FeBr3 | (4-Bromo-2-butyl-2H-pyrazol-3-yl)-methanol |

| Acylation | CH3COCl/AlCl3 | (4-Acetyl-2-butyl-2H-pyrazol-3-yl)-methanol |

Nucleophilic Addition and Substitution Reactions

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. However, the presence of strongly electron-withdrawing groups or activation via quaternization of the ring nitrogens can facilitate nucleophilic substitution reactions. In the case of this compound, direct nucleophilic attack on the pyrazole ring is not a common reaction pathway under standard conditions.

Nucleophilic substitution reactions are more likely to occur at the carbon atom of the hydroxymethyl group, as described in section 3.1.3, where the hydroxyl group is first converted into a better leaving group.

Ring Modification and Rearrangement Studies

The pyrazole ring in this compound is a stable aromatic system, but it can undergo modification and rearrangement reactions under specific conditions. These transformations are often influenced by the nature of the substituents on the ring.

One common modification of the pyrazole ring is electrophilic substitution. While the N-butyl group at the N2 position directs electrophilic attack, the hydroxymethyl group at C3 can also influence the regioselectivity of such reactions. For instance, halogenation or nitration would likely occur at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.

Another potential transformation is the functionalization at the C4 position through oxidative thio- or selenocyanation. Studies on various N-substituted pyrazoles have shown that treatment with reagents like PhICl₂ and NH₄SCN or KSeCN can lead to the regioselective introduction of thiocyanate (B1210189) or selenocyanate (B1200272) groups at the C4 position. beilstein-journals.org This metal-free approach proceeds through the in situ generation of a reactive electrophilic species. beilstein-journals.org

Furthermore, pyrazole rings can be involved in cycloaddition reactions, although this is less common for fully aromatic pyrazoles unless they are part of a more complex system or are activated by specific substituents.

Rearrangement reactions of the pyrazole ring itself are not commonly observed due to its aromatic stability. However, rearrangements involving substituents are more plausible. For instance, under certain conditions, a Dimroth-type rearrangement could potentially occur, leading to the migration of the butyl group from the N2 to the N1 position, although this is generally more facile with certain activating groups present on the ring.

It is important to note that specific studies on ring modification and rearrangement of this compound are not extensively documented in publicly available literature. The described reactivity is based on the known chemical behavior of other substituted pyrazole derivatives.

Table 1: Potential Ring Modification Reactions of the Pyrazole Core

| Reaction Type | Reagents/Conditions | Expected Product | Reference |

| Halogenation | NBS, NCS, or I₂ | 4-Halo-(2-butyl-2H-pyrazol-3-yl)-methanol | General pyrazole chemistry |

| Nitration | HNO₃/H₂SO₄ | (2-Butyl-4-nitro-2H-pyrazol-3-yl)-methanol | General pyrazole chemistry |

| Thiocyanation | PhICl₂/NH₄SCN | (2-Butyl-4-thiocyanato-2H-pyrazol-3-yl)-methanol | beilstein-journals.org |

| Selenocyanation | PhICl₂/KSeCN | (2-Butyl-4-selenocyanato-2H-pyrazol-3-yl)-methanol | beilstein-journals.org |

Chemical Behavior of the N-Butyl Substituent

The N-butyl group in this compound plays a significant role in the molecule's solubility and steric properties, and its chemical reactivity is also of interest.

The n-butyl group is an alkyl chain that is generally considered chemically stable and inert under many reaction conditions. The C-C and C-H bonds within the butyl group are strong and non-polar, making them resistant to attack by most common reagents. This stability is a key feature, allowing for a wide range of chemical transformations to be performed on the pyrazole ring and the hydroxymethyl group without affecting the N-butyl substituent.

However, under harsh conditions such as high temperatures, strong oxidizing agents, or in the presence of certain catalysts, degradation or cleavage of the N-butyl group could potentially occur, although such reactions are generally not selective.

While the N-butyl group is largely inert, selective functionalization of the alkyl chain is a challenging but achievable goal in organic synthesis. This would typically involve C-H activation strategies, which have become an increasingly powerful tool for modifying otherwise unreactive alkyl groups.

One potential approach for the selective functionalization of the N-butyl chain is through directed metallation. In this strategy, a directing group on the molecule guides a metal catalyst to a specific C-H bond. While the hydroxymethyl group at C3 might offer some directing capability, its proximity to the N-butyl group is not ideal for intramolecular C-H activation of the butyl chain.

Another possibility is radical-based functionalization. For instance, under photolytic or thermolytic conditions in the presence of a radical initiator, it might be possible to introduce a functional group at one of the methylene (B1212753) positions of the butyl chain. The selectivity of such reactions (i.e., which carbon atom is functionalized) can be difficult to control and often leads to a mixture of products.

Recent advances in biocatalysis have shown promise for the selective functionalization of alkyl chains. nih.gov Engineered enzymes could potentially be used to hydroxylate or aminate a specific position on the N-butyl group with high selectivity. nih.gov However, the development of such a biocatalytic system would require significant research and enzyme engineering efforts.

It is crucial to emphasize that specific methodologies for the selective functionalization of the N-butyl moiety in this compound have not been reported. The discussed strategies are based on general principles of C-H activation and functionalization and represent potential future research directions.

Table 2: Potential Strategies for Selective Functionalization of the N-Butyl Substituent

| Strategy | Potential Reagents/Catalysts | Potential Outcome | Reference |

| Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh) with a directing group | Introduction of a functional group at a specific position | General C-H activation literature |

| Radical Functionalization | Radical initiators (e.g., AIBN, benzoyl peroxide) and a functionalizing agent | Mixture of functionalized products on the butyl chain | General radical chemistry literature |

| Biocatalysis | Engineered P450 monooxygenases or other enzymes | Site-selective hydroxylation or amination | nih.gov |

Spectroscopic and Structural Elucidation of 2 Butyl 2h Pyrazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of (2-Butyl-2H-pyrazol-3-yl)-methanol reveals distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Butyl Group Protons: The n-butyl group attached to the pyrazole (B372694) nitrogen exhibits a characteristic set of signals. The terminal methyl (CH₃) protons typically appear as a triplet at the most upfield position. The two methylene (B1212753) (CH₂) groups adjacent to the methyl group and the nitrogen atom will appear as multiplets, with the methylene group directly attached to the nitrogen being the most deshielded and appearing further downfield.

Pyrazole Ring Protons: The two protons on the pyrazole ring are in different chemical environments and will therefore have different chemical shifts. They typically appear as doublets due to coupling with each other.

Methanol (B129727) Group Protons: The methylene (CH₂) protons of the hydroxymethyl group will appear as a singlet, and the hydroxyl (OH) proton will also appear as a singlet, though its chemical shift can be variable and influenced by factors such as solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂ | ~1.3-1.8 | Multiplet |

| Butyl-N-CH₂ | ~3.8-4.2 | Triplet |

| Pyrazole-H | ~6.0-7.5 | Doublet |

| Pyrazole-H | ~6.0-7.5 | Doublet |

| CH₂OH | ~4.5 | Singlet |

| OH | Variable | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Butyl Group Carbons: The four carbon atoms of the butyl group will each produce a signal. The terminal methyl carbon will be the most upfield, followed by the two internal methylene carbons, and finally the methylene carbon attached to the nitrogen atom, which will be the most downfield of the butyl carbons.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The carbon atom bearing the hydroxymethyl group will be significantly downfield.

Methanol Group Carbon: The carbon of the hydroxymethyl group will appear in the spectrum, with its chemical shift influenced by the adjacent oxygen atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Butyl-CH₃ | ~13-15 |

| Butyl-CH₂ | ~20-35 |

| Butyl-N-CH₂ | ~50-60 |

| Pyrazole-C | ~100-140 |

| Pyrazole-C | ~100-140 |

| Pyrazole-C-CH₂OH | ~145-155 |

| CH₂OH | ~55-65 |

Two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei and provide a more detailed structural picture. mdpi.comresearchgate.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the adjacent protons within the butyl chain and between the two protons on the pyrazole ring. researchgate.netyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for definitively assigning the carbon signals based on the already assigned proton signals. researchgate.netyoutube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). For instance, HMBC can show a correlation between the N-CH₂ protons of the butyl group and the carbon atoms of the pyrazole ring, confirming the point of attachment. It can also show correlations between the pyrazole ring protons and the carbon of the hydroxymethyl group. researchgate.netyoutube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can be used to confirm the substitution pattern on the pyrazole ring by showing spatial proximity between the N-butyl group and the adjacent proton on the pyrazole ring. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Broad stretching vibration |

| C-H (alkane) | 2850-3000 | Stretching vibrations of the butyl group |

| C=N, C=C (pyrazole) | 1400-1600 | Ring stretching vibrations |

| C-O (alcohol) | 1000-1200 | Stretching vibration |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. sigmaaldrich.combldpharm.com For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.21). sigmaaldrich.comsigmaaldrich.com Common fragmentation patterns would involve the loss of the butyl group, the hydroxymethyl group, or other small fragments, providing further structural confirmation.

| Ion | m/z | Description |

| [C₈H₁₄N₂O]⁺ | 154 | Molecular Ion |

| [M - C₄H₉]⁺ | 97 | Loss of the butyl group |

| [M - CH₂OH]⁺ | 123 | Loss of the hydroxymethyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. nih.gov Pyrazole and its derivatives typically exhibit absorption maxima (λₘₐₓ) in the UV region. rsc.org The UV-Vis spectrum of this compound would show absorptions characteristic of the pyrazole ring system, likely in the range of 210-230 nm, corresponding to π → π* transitions.

Computational and Theoretical Investigations of 2 Butyl 2h Pyrazol 3 Yl Methanol

Electronic Structure and Molecular Geometry Calculations

Theoretical calculations to determine the electronic structure and to optimize the molecular geometry are fundamental in computational chemistry. These studies provide insights into the molecule's stability, reactivity, and physical properties.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in predicting geometric parameters such as bond lengths and angles. While DFT studies have been extensively applied to various pyrazole (B372694) derivatives to understand their structure and reactivity, no specific DFT calculations for (2-Butyl-2H-pyrazol-3-yl)-methanol have been identified in the available literature.

Utilization of Ab Initio Methods

Ab initio methods are another class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are often used for high-accuracy calculations on smaller systems. A search of the literature did not yield any publications detailing the use of ab initio methods for the structural analysis of this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. This is particularly relevant for a molecule like this compound, which possesses a flexible butyl group. However, no specific studies on the conformational analysis or potential energy surface mapping for this compound were found.

Prediction and Validation of Spectroscopic Properties

Computational methods are frequently employed to predict spectroscopic properties such as NMR, IR, and UV-Vis spectra. These predictions can aid in the interpretation of experimental data. While the prediction of spectroscopic properties for pyrazole derivatives is a common practice, no such computational predictions have been published for this compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including transition states and reaction pathways. Such studies on the synthesis or reactivity of this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Solvent and Intermolecular Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules, including their interactions with solvents and other molecules over time. This provides a deeper understanding of the compound's behavior in a condensed phase. No MD simulation studies specifically focusing on this compound were identified during the literature search.

Advanced Applications in Chemical Sciences: Materials and Catalysis

Role as a Synthetic Building Block for Advanced Materials

The bifunctional nature of (2-Butyl-2H-pyrazol-3-yl)-methanol, possessing both a coordinating pyrazole (B372694) ring and a polymerizable methanol (B129727) group, makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Precursor for Polymeric Systems

The hydroxyl group in this compound provides a reactive handle for its incorporation into various polymeric architectures. Through conventional polymerization techniques such as esterification or etherification, this pyrazole-containing monomer can be integrated into polyester (B1180765) or polyether backbones. The resulting polymers would be endowed with the inherent properties of the pyrazole moiety, including thermal stability, coordination capability, and potential biological activity.

While direct polymerization of this compound is not yet extensively documented, the synthesis of pyrazole-based microporous organic polymers (MOPs) from other functionalized pyrazoles highlights the potential in this area. For instance, a pyrazole-based MOP has been synthesized via the Scholl coupling of 3,5-diphenyl-1H-pyrazole, demonstrating high efficacy in CO2 capture. researchgate.net This suggests that polymers derived from this compound could find applications in gas storage and separation.

Integration into Supramolecular Architectures

The pyrazole ring, with its N-H-like proton and a Lewis basic nitrogen atom, is an excellent motif for directing the formation of ordered supramolecular structures through hydrogen bonding and metal coordination. The N-butyl group in this compound can influence the solubility and packing of these assemblies in different solvents.

The formation of three-dimensional supramolecular networks is a known feature of pyrazole-containing ligands, where the pyrazole moiety acts as both a hydrogen-bond donor and acceptor. nih.gov This capability allows for the construction of intricate and functional architectures. For example, cobalt and copper complexes with pyrazole-functionalized ligands have been shown to form 3D supramolecular networks. nih.gov It is therefore anticipated that this compound could be a valuable component in the design of crystalline materials, liquid crystals, and gels with novel photophysical or electronic properties.

Ligand Design in Coordination Chemistry and Metal Complexes

The nitrogen atoms of the pyrazole ring in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The N-butyl substituent can modulate the steric and electronic properties of the resulting metal complexes, thereby influencing their stability, solubility, and catalytic activity.

Synthesis and Characterization of Novel Metal Complexes

This compound can act as a monodentate or bidentate ligand, coordinating to a metal center through one or both nitrogen atoms of the pyrazole ring, and potentially through the oxygen of the methanol group. The synthesis of transition metal complexes with pyrazole derivatives is a well-established field, with numerous examples of complexes with varying geometries and coordination modes. sigmaaldrich.comnih.gov

While specific metal complexes of this compound are not widely reported in the literature, the general synthesis involves reacting the ligand with a suitable metal salt in an appropriate solvent. beu.edu.az Characterization of such new complexes would typically involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine their structure and bonding.

Table 1: Examples of Characterized Metal Complexes with Pyrazole-Based Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry | Reference |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium | Ni(II) | [Ni(C5H7N6)2] | Distorted Square Planar | nih.gov |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium | Cu(II) | [Cu(C5H7N6)2] | Distorted Square Planar | nih.gov |

| (E)-1-(amino(1H-pyrazol-1-yl)methylene)guanidinium | Co(II/III) | [Co4(C5H7N6)4]Cl4·4H2O | Distorted Octahedral | nih.gov |

| 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine | Ru(II) | [Ru(tBuLH2)(PPh3)2Cl]Cl | Octahedral | beu.edu.az |

This table presents data for analogous pyrazole-based ligands to illustrate the types of metal complexes that could be formed with this compound.

Evaluation of Metal Complexes in Catalytic Organic Transformations

Metal complexes featuring pyrazole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. sigmaaldrich.combeu.edu.az The protic nature of the pyrazole ring, when present, can play a crucial role in catalytic cycles, acting as a proton shuttle or participating in substrate activation.

For example, copper(II) complexes with pyrazole-functionalized ligands have been successfully employed as catalysts for the selective oxidation of styrene (B11656) to benzaldehyde. nih.gov Ruthenium complexes with pincer-type pyrazole ligands have been investigated for their reactivity and potential in catalysis. beu.edu.az It is plausible that metal complexes of this compound could exhibit catalytic activity in reactions such as oxidations, reductions, and cross-coupling reactions. The hydroxymethyl group could also be further functionalized to create multidentate ligands, potentially enhancing catalytic performance.

Table 2: Catalytic Activity of an Analogous Pyrazole-Based Metal Complex

| Catalyst | Reaction | Substrate | Product | Yield (%) | Reference |

| [Cu(H4L)2] | Peroxidative Oxidation | Styrene | Benzaldehyde | up to 80 | nih.gov |

This table shows the catalytic performance of a copper complex with a pyrazole-functionalized ligand, indicating the potential catalytic applications for complexes of this compound.

Development of Novel Chemical Reagents and Intermediates for Organic Synthesis

Beyond its use in materials and catalysis, this compound itself is a valuable intermediate in organic synthesis. The presence of both a modifiable pyrazole ring and a primary alcohol allows for a wide range of chemical transformations.

The pyrazole core can be further functionalized through reactions such as halogenation, nitration, or metal-catalyzed cross-coupling, while the methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like halides or amines. The synthesis of highly functionalized pyrazoles is an active area of research, with applications in medicinal chemistry and agrochemicals. sigmaaldrich.comsaudijournals.com

The N-butyl group provides solubility in organic solvents, facilitating its use in various reaction media. The compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, and the structural motifs present in this compound make it an interesting scaffold for drug discovery programs.

Future Research Directions for 2 Butyl 2h Pyrazol 3 Yl Methanol

Exploration of Unconventional Synthetic Pathways and Reaction Conditions

The classical synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov While effective, these methods can sometimes lack regioselectivity and may require harsh reaction conditions. Future research should pivot towards more innovative and sustainable synthetic strategies.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful tool in modern chemistry, offering enhanced safety, scalability, and reaction control. rsc.orgmdpi.comrsc.orggalchimia.comnih.gov The application of flow chemistry to the synthesis of (2-Butyl-2H-pyrazol-3-yl)-methanol could lead to higher yields, reduced reaction times, and minimized waste generation. mdpi.comgalchimia.com A possible approach could involve a two-stage flow process, starting with the formation of an enaminone intermediate followed by cyclization with butylhydrazine (B1329735). galchimia.com

Novel N-Alkylation Methods: The introduction of the N-butyl group is a critical step in the synthesis. Traditional methods often rely on strong bases and alkyl halides. semanticscholar.org Future investigations could explore milder and more efficient N-alkylation techniques. The use of trichloroacetimidates as electrophiles under Brønsted acid catalysis presents a promising alternative, offering good yields and avoiding harsh basic conditions. semanticscholar.orgresearchgate.netresearchgate.net Another avenue is the direct use of primary amines, such as butylamine, as the nitrogen source, which could streamline the synthetic process. nih.govacs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Batch Synthesis (Classical) | Well-established procedures | Potential for side products, scalability issues |

| Flow Chemistry | Improved safety, scalability, and control | Requires specialized equipment, optimization of flow parameters |

| Trichloroacetimidate Alkylation | Milder conditions, good yields | Availability and stability of the imidate reagent |

| Direct Amination | Streamlined process | May require optimization for specific substrates |

In-depth Investigation of Undiscovered Reactivity Patterns and Selectivity

The reactivity of this compound is largely inferred from the general chemistry of the pyrazole (B372694) ring and its substituents. A more focused investigation into its specific reactivity is crucial for unlocking its synthetic utility.

The pyrazole ring is known to be electron-rich, making it susceptible to electrophilic substitution, typically at the C4 position. researchgate.netresearchgate.net However, the interplay between the N-butyl group and the C3-methanol substituent could lead to unique reactivity patterns. The steric and electronic effects of the butyl group might influence the regioselectivity of electrophilic attack.

Furthermore, the hydroxyl group of the methanol (B129727) substituent offers a handle for a variety of transformations, such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The reactivity of this hydroxyl group in the context of the pyrazole ring warrants a detailed study. For instance, intramolecular reactions between the hydroxyl group and a functional group introduced at the C4 position could lead to novel heterocyclic systems.

Application of Advanced In-situ Spectroscopic Characterization Techniques

To gain a deeper understanding of reaction mechanisms and kinetics, the application of advanced in-situ spectroscopic techniques is indispensable.

In-situ NMR Spectroscopy: Monitoring the synthesis of this compound in real-time using in-situ NMR spectroscopy can provide invaluable information about the formation of intermediates and byproducts. researchgate.netnih.gov This technique can help in optimizing reaction conditions to maximize the yield of the desired product and minimize impurities. For instance, in-situ NMR could be used to study the regioselectivity of the initial cyclization reaction. researchgate.net

Other Spectroscopic Techniques: Techniques like in-situ FT-IR and Raman spectroscopy can also be employed to track the progress of reactions by monitoring the disappearance of reactant vibrational bands and the appearance of product bands. mdpi.com The combination of these techniques can provide a comprehensive picture of the reaction landscape.

Expansion of Computational Modeling to Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structure, properties, and reactivity of molecules. researchgate.netnih.govnih.govaip.orgnih.gov

Predicting Reactivity and Regioselectivity: DFT calculations can be employed to model the electronic structure of this compound and predict its reactivity towards various reagents. nih.govnih.gov This can help in designing new reactions and predicting their outcomes with a higher degree of accuracy. For example, computational studies can elucidate the influence of the N-butyl group on the electron distribution in the pyrazole ring and thus its susceptibility to electrophilic attack. nih.gov

Modeling Reaction Mechanisms: Computational modeling can also be used to investigate the mechanisms of reactions involving this compound. By calculating the energies of transition states and intermediates, it is possible to determine the most likely reaction pathway and identify potential bottlenecks.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.2 (d, 1H, pyrazole-H), ~6.2 (d, 1H, pyrazole-H), ~4.7 (s, 2H, CH₂OH), ~4.1 (t, 2H, N-CH₂), ~1.8 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~150 (C3), ~138 (C5), ~105 (C4), ~58 (CH₂OH), ~52 (N-CH₂), ~32 (CH₂), ~20 (CH₂), ~14 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~2960 (C-H stretch), ~1550 (C=N stretch) |

Note: These are predicted values and would need experimental verification.

Integration into Emerging Fields of Chemical Technology and Design

The unique structural features of this compound make it a promising candidate for integration into various emerging fields of chemical technology.

Functional Materials: Pyrazole derivatives have been explored for their potential in materials science. acs.org The presence of a hydroxyl group in this compound allows for its incorporation into polymers, potentially leading to materials with novel thermal, optical, or conductive properties. The N-butyl group can enhance solubility in organic polymers and influence the material's morphology.

Agrochemicals and Pharmaceuticals: Pyrazole-containing compounds are widely used as herbicides, insecticides, and fungicides. mdpi.comnih.gov The specific combination of substituents in this compound could lead to new agrochemicals with improved efficacy and selectivity. Similarly, in the pharmaceutical arena, pyrazole derivatives are known to exhibit a wide range of biological activities. mdpi.comnih.govresearchgate.netmdpi.comnih.gov The title compound could serve as a valuable building block for the synthesis of new drug candidates.

Q & A

Q. What are effective synthetic routes for (2-Butyl-2H-pyrazol-3-yl)-methanol?

- Methodological Answer : A common approach involves pyrazole ring formation via cyclization of hydrazine derivatives. For example, hydrazine hydrate and KOH in ethanol under reflux can facilitate pyrazole synthesis, followed by alkylation or hydroxylation steps to introduce the butyl and methanol groups. Work-up typically includes acidification, filtration, and recrystallization (ethanol is a common solvent). Monitoring reaction progress via TLC is critical . Alternative routes may employ Mannich reactions, where amine-formaldehyde condensates react with pyrazole precursors to build complex substituents .

Q. How can the purity of this compound be assessed?

- Methodological Answer : High-performance liquid chromatography (HPLC) with methanol-water gradients is recommended for purity analysis. Adjusting the methanol content (e.g., 50–80%) and pH (via buffer systems) optimizes separation of polar hydroxylated pyrazoles. Retention behavior modeling using experimental design (e.g., varying pH and methanol ratios) ensures reproducibility . Complementary techniques include H NMR for structural confirmation and mass spectrometry for molecular weight validation .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound’s alcohol group makes it susceptible to oxidation. Store under inert gas (N or Ar) at 2–8°C in amber glass vials to minimize light exposure. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life. Periodic FT-IR or H NMR checks detect degradation products like ketones (from alcohol oxidation) .

Advanced Research Questions

Q. How can contradictory spectroscopic data between synthesis batches be resolved?

- Methodological Answer : Contradictions in H NMR or IR spectra often arise from residual solvents, regioisomers, or polymorphs. To address this:

- Perform repeated recrystallization (e.g., using DMF-EtOH mixtures) to isolate pure phases .

- Use 2D NMR (e.g., HSQC, COSY) to confirm connectivity and rule out isomeric byproducts.

- Apply computational tools (e.g., density functional theory) to predict and compare experimental vs. theoretical spectra .

Document reaction conditions meticulously (e.g., temperature, catalyst loading) to identify variability sources .

Q. What strategies optimize the methanol group’s stability during functionalization reactions?

- Methodological Answer : Protecting the alcohol group (e.g., silylation with TBSCl or acetylation) prevents undesired oxidation or nucleophilic substitution during downstream reactions. For example:

Q. How can retrosynthetic pathways be designed for derivatives of this compound?

- Methodological Answer : Use database-driven retrosynthesis tools (e.g., Reaxys, Pistachio) to identify feasible precursors. For example:

- Split the molecule into pyrazole core, butyl chain, and hydroxymethyl group.

- Prioritize steps like Grignard addition (for butyl) or Claisen-Schmidt condensations (for aryl groups).

Evaluate route feasibility via "precursor scoring" models that weigh reaction yields, step counts, and commercial precursor availability .

Q. What experimental designs mitigate low yields in multi-step pyrazole syntheses?

- Methodological Answer : Employ factorial design (e.g., Box-Behnken) to test variables:

- Factors : Reaction time, temperature, solvent polarity.

- Responses : Yield, purity.

For example, refluxing in ethanol vs. DMF may alter cyclization efficiency. Statistical software (e.g., JMP) identifies optimal conditions. Scale-up trials with in-line IR monitoring ensure reproducibility .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in biological activity data for pyrazole derivatives?

- Methodological Answer :

Q. What computational tools predict the metabolic fate of this compound?

- Methodological Answer : Tools like BKMS_METABOLIC and Reaxys_BIOCATALYSIS predict phase I/II metabolism. For example:

- Phase I : Hydroxylation at the butyl chain (CYP450 isoforms).

- Phase II : Glucuronidation of the methanol group.

Validate predictions with in vitro microsomal assays and LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.